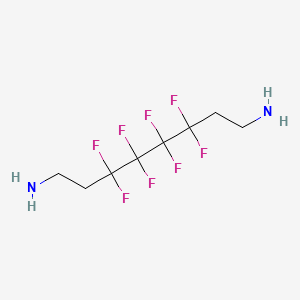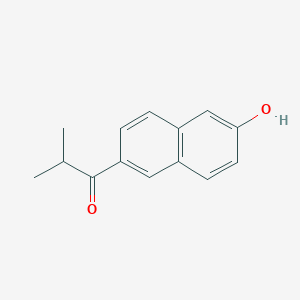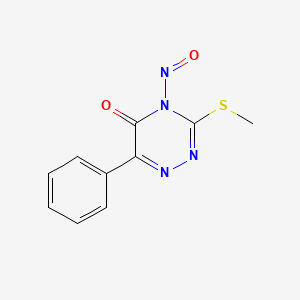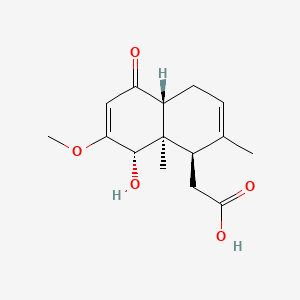
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-2,8a-dimethyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-2,8a-dimethyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a synthetic organic compound. It belongs to the class of naphthalenes, which are characterized by a naphthalene moiety of two fused benzene rings. This compound is known for its applications in various fields, including agriculture, biology, and chemistry.
Preparation Methods
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-2,8a-dimethyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- typically involves the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-2,8a-dimethyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- has several scientific research applications:
Agriculture: It is used as a synthetic plant hormone in the auxin family, promoting root formation and growth in plant tissue culture.
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of this compound involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, promoting cell elongation, root formation, and other growth processes in plants . The molecular targets include auxin receptors and pathways involved in plant growth regulation. In medical applications, it interacts with specific enzymes and receptors to exert its effects on digestive and gallbladder functions .
Comparison with Similar Compounds
Similar compounds to 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-2,8a-dimethyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- include:
Indole-3-acetic acid: Another synthetic auxin used in plant growth regulation.
2-Naphthoic acid: A related compound with similar structural features but different applications.
Naphthaleneacetic acid: A simpler form of the compound with similar uses in agriculture and plant tissue culture.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-2,8a-dimethyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- in various scientific and industrial fields.
Properties
CAS No. |
104199-18-0 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(1R,4aR,8S,8aR)-8-hydroxy-7-methoxy-2,8a-dimethyl-5-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-9-11(16)7-12(20-3)14(19)15(9,2)10(8)6-13(17)18/h4,7,9-10,14,19H,5-6H2,1-3H3,(H,17,18)/t9-,10+,14+,15-/m0/s1 |
InChI Key |
SXHGLXRKWKZNQK-RZCHIYRCSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C(=O)C=C([C@H]([C@@]2([C@@H]1CC(=O)O)C)O)OC |
Canonical SMILES |
CC1=CCC2C(=O)C=C(C(C2(C1CC(=O)O)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


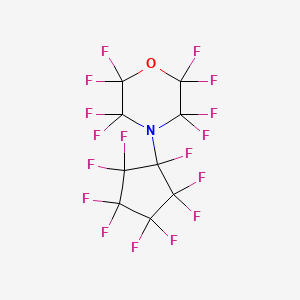
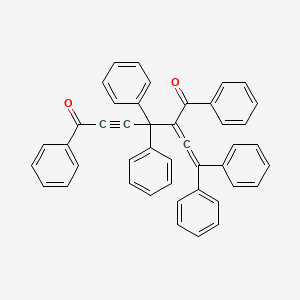
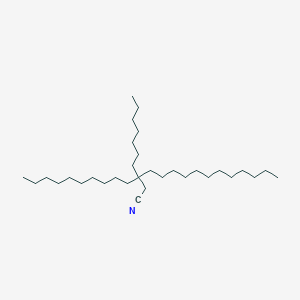
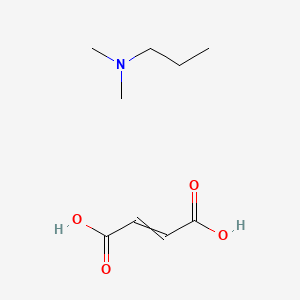
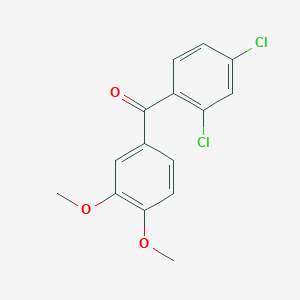
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
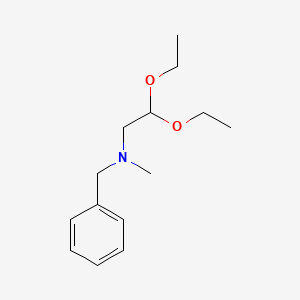
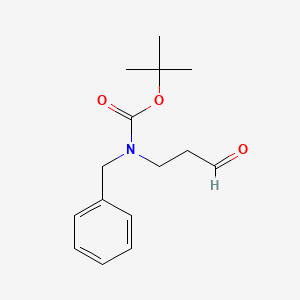
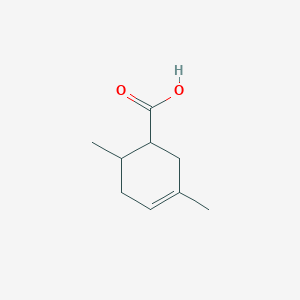
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
